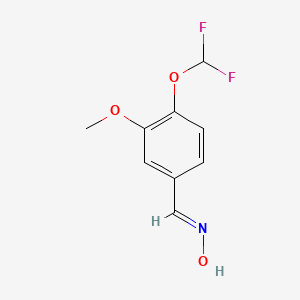

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and interactions of methoxybenzaldehyde derivatives have been elucidated through methods like crystallography and Hirshfeld surface analysis. Studies on compounds such as 4-methoxybenzaldehyde reveal insights into its stabilized crystal structure by C-H⋯O intermolecular interactions, which could provide a foundational understanding for analyzing the molecular structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime (H. Ghalla et al., 2018).

Chemical Reactions and Properties

Reactivity studies on methoxybenzaldehyde oximes, including the electrochemical oxidation in specific conditions, offer a glimpse into potential chemical behaviors and reactions. For instance, the electro-methoxylation of related compounds demonstrates reaction pathways that could be relevant for understanding the chemical reactions involving 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime (D. Nematollahi, S. M. Golabi, 2000).

Physical Properties Analysis

The physical properties, such as crystal structure and stability, of closely related compounds like 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde), provide valuable insights into the potential physical characteristics of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime (Saleem Iqbal et al., 2019).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity and stability, of methoxybenzaldehyde derivatives, such as those involving intramolecular charge transfer effects, sheds light on the potential chemical properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime. Studies on similar compounds offer a framework for understanding its chemical behavior and interactions (N. Rajendiran, T. Balasubramanian, 2008).

科学的研究の応用

Crystal Structure Analysis : Studies like those by Gomes et al. (2018) have investigated the crystal structures of methoxybenzaldehyde oxime derivatives. These studies often focus on understanding different conformations and hydrogen-bonding patterns in such compounds, which can be crucial for designing materials with specific properties (Gomes et al., 2018).

Metabolism and Excretion : Research conducted by Pham-Huu-Chanh et al. (1970) explored the metabolism and excretion pathways of similar oxime compounds in animal models. Such studies are vital for understanding how these compounds interact with biological systems and are processed in the body (Pham-Huu-Chanh et al., 1970).

Photochemistry Studies : Charlton and Koh (1988) studied the effect of substituents like methoxy groups on the photochemical behavior of benzaldehydes. Understanding these effects is essential for applications in photochemistry and material sciences (Charlton & Koh, 1988).

Synthesis Methods : Research on the synthesis of related compounds, such as the work by Lu Yong-zhong (2011), provides insights into efficient and novel methods for preparing such chemicals, which can be critical for industrial and pharmaceutical applications (Lu Yong-zhong, 2011).

Molecular Docking and Electronic Properties : Studies by Ghalla et al. (2018) delve into the structural and electronic properties of similar compounds using methods like Density Functional Theory (DFT). Such research can be instrumental in predicting and designing new materials with desired properties (Ghalla et al., 2018).

Radiochemistry Applications : Research by Glaser et al. (2008) explored the use of fluorinated aldehyde-containing groups, similar in structure to 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime, in the field of radiochemistry, particularly for PET imaging (Glaser et al., 2008).

将来の方向性

特性

IUPAC Name |

(NE)-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAYHQANBMXJA-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)

![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)

![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)

![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)

![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)